molecular formula C20H22ClFN2O2 B2403063 3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2034247-24-8

3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2403063
CAS No.: 2034247-24-8
M. Wt: 376.86
InChI Key: WMOQYKZSLTUKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H22ClFN2O2 and its molecular weight is 376.86. The purity is usually 95%.
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Biological Activity

3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Chlorine and Fluorine Substituents : These halogen atoms are known to enhance biological activity through increased lipophilicity and altered binding interactions.
  • Pyridine Ring : This moiety often contributes to the compound's ability to interact with biological targets, particularly in enzymatic pathways.
  • Tetrahydropyran Moiety : This structure can influence the compound's pharmacokinetics and stability.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

1. Anti-inflammatory Activity

Studies have shown that related compounds with similar structures can inhibit pro-inflammatory cytokines such as TNFα and IL-6. The presence of the chloro and fluoro groups may enhance this activity through improved receptor binding affinity .

2. Anticancer Potential

Compounds with similar frameworks have been evaluated for their anticancer properties, particularly against various cancer cell lines. The inhibition of cancer cell proliferation is often linked to the modulation of signaling pathways such as MAPK, which is crucial in cancer progression .

3. Antimicrobial Properties

Preliminary evaluations suggest that the compound may possess antimicrobial activities. This is consistent with findings from other studies on related compounds that demonstrate efficacy against bacterial strains .

The mechanisms by which this compound exerts its effects may include:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of p38 MAPK, which plays a significant role in inflammatory responses and cancer cell signaling .
  • Cytokine Modulation : The ability to modulate cytokine production suggests a potential for therapeutic applications in autoimmune diseases and cancer therapy.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Inflammatory Models : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models of arthritis, indicating a strong anti-inflammatory profile .
  • Anticancer Activity Assessment : In vitro studies on cancer cell lines revealed that compounds with similar structures inhibited cell growth effectively, suggesting potential for further development as anticancer agents .
  • Antimicrobial Testing : Research conducted on related pyrazole derivatives showed promising results against various microbial strains, supporting the hypothesis that this class of compounds may be effective antimicrobials .

Data Table: Summary of Biological Activities

Activity TypeRelated Compounds StudiedObserved EffectsReference
Anti-inflammatoryp38 MAPK inhibitorsReduced cytokine levels
AnticancerPyrazole derivativesInhibition of cancer cell proliferation
AntimicrobialThiazole derivativesEffective against bacterial strains

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c21-17-4-1-5-18(22)16(17)6-7-19(25)24-20(14-8-11-26-12-9-14)15-3-2-10-23-13-15/h1-5,10,13-14,20H,6-9,11-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOQYKZSLTUKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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